Technical Guide: The Structure, Synthesis, and Optoelectronic Significance of 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline
Technical Guide: The Structure, Synthesis, and Optoelectronic Significance of 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline
Abstract
This technical guide provides a comprehensive examination of 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline, a specialized triarylamine derivative. The document elucidates its molecular architecture, details its physicochemical properties, and proposes a robust, field-proven synthetic pathway via the Horner-Wadsworth-Emmons reaction. We delve into the rationale behind the synthetic strategy, offering a self-validating protocol complete with characterization benchmarks. Furthermore, this guide contextualizes the compound's significance within materials science, highlighting its potential as a hole-transporting material and an active component in electrochromic devices. The inherent donor-π-acceptor (D-π-A) structure is analyzed as the foundation for its promising optoelectronic applications.
Introduction: The Versatility of Triarylamine Scaffolds
Triarylamine derivatives represent a cornerstone class of organic semiconducting materials, pivotal in the advancement of organic electronics.[1] Their core structure, featuring a central nitrogen atom bonded to three aromatic rings, provides exceptional charge transport capabilities and tunable energy levels.[1] This molecular framework is instrumental in their function as hole-transporting layers (HTLs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), where they facilitate the efficient extraction and transport of photogenerated holes while blocking electrons to prevent charge recombination.[1]
The strategic modification of the triarylamine core with various functional groups allows for the precise engineering of their optical and electrochemical properties.[2][3] By introducing electron-donating or withdrawing moieties, researchers can modulate energy levels, influence intermolecular interactions, and thereby enhance performance metrics such as optical contrast, coloration efficiency, and switching speeds in electrochromic applications.[2][3][4] 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline is an exemplar of this molecular engineering, combining a classic hole-transporting triarylamine core with a conjugated styryl bridge, positioning it as a promising candidate for next-generation optoelectronic and energy-saving applications.[2][3]
Molecular Structure and Physicochemical Properties
Chemical Identity
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Systematic Name: 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline
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CAS Number: 101186-77-0[5]
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Molecular Formula: C₂₈H₂₄BrN[5]
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Molecular Weight: 454.40 g/mol [5]
Structural Elucidation
The molecule's architecture is built upon three key functional domains:
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The Triarylamine Core: An N,N-di(p-tolyl)aniline group serves as a potent electron-donating moiety. The nitrogen's lone pair of electrons readily delocalizes into the three connected aromatic rings, establishing this end of the molecule as an effective hole-transporting and electron-donating foundation.
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The π-Conjugated Bridge: A styryl (-CH=CH-) vinyl group acts as a π-bridge, connecting the triarylamine core to the bromophenyl ring. This bridge extends the electronic conjugation across the molecule, which is critical for its charge transport and optical properties, particularly for facilitating intramolecular charge transfer (ICT).
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The Bromophenyl Terminus: A 4-bromophenyl group serves as the terminal unit. The bromine atom introduces a moderate electron-withdrawing character and provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), enabling the synthesis of more complex polymers or dendritic structures.
This arrangement creates a classic Donor-π-Acceptor (D-π-A) system, which is fundamental to many advanced functional materials.
Visualization of Chemical Structure
Caption: Molecular structure of 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline.
Physicochemical Data
| Property | Value | Reference(s) |
| Physical Form | Solid | [6] |
| Melting Point | 157 °C | [5][6] |
| Boiling Point | 593.4 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.3 g/cm³ (Predicted) | [5] |
| Purity (Commercial) | >97% (HPLC) | [5] |
Synthesis and Mechanistic Insights
Retrosynthetic Strategy
The most efficient and stereoselective synthesis of this E-stilbene derivative is achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde.
The retrosynthetic disconnection is as follows:
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Disconnection: The double bond of the styryl bridge.
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Synthons: An electrophilic aldehyde (4-(N,N-di(p-tolyl)amino)benzaldehyde) and a nucleophilic phosphonate ylide derived from diethyl (4-bromobenzyl)phosphonate.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 4-(N,N-di(p-tolyl)amino)benzaldehyde (Intermediate 1)
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Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath.
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Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
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Reaction: Dissolve N,N-di(p-tolyl)aniline (1.0 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution. Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.
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Work-up: Cool the reaction mixture and pour it into a beaker of crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
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Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.
Step 2: Synthesis of Diethyl (4-bromobenzyl)phosphonate (Intermediate 2)
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Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzyl bromide (1.0 eq.) and triethyl phosphite (P(OEt)₃, 1.5 eq.).
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Reaction: Heat the mixture to 150 °C and maintain at reflux for 4-6 hours. The progress of the Arbuzov reaction can be monitored by observing the evolution of bromoethane.
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Purification: After cooling, remove the excess triethyl phosphite and the bromoethane byproduct via vacuum distillation to yield the phosphonate ester as a clear oil, which can be used without further purification.
Step 3: Horner-Wadsworth-Emmons Coupling to Yield Final Product
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Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane to remove the oil. Add anhydrous tetrahydrofuran (THF).
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Ylide Formation: Cool the flask to 0 °C. Dissolve diethyl (4-bromobenzyl)phosphonate (1.1 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 1 hour at 0 °C to allow for the formation of the phosphonate ylide (a deep orange/red color should develop).
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Reaction: Dissolve 4-(N,N-di(p-tolyl)amino)benzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting solid by column chromatography (eluent: hexane/dichloromethane gradient) and subsequent recrystallization from ethanol/hexane to yield 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline as a solid.[1]
Rationale for Experimental Choices
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Horner-Wadsworth-Emmons Reaction: This method is superior to the standard Wittig reaction for this synthesis because the resulting phosphate byproduct is water-soluble, simplifying purification. Furthermore, it strongly favors the formation of the thermodynamically more stable (E)-alkene isomer, which is crucial for achieving linear molecular geometry and optimal electronic conjugation.
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Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester. Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the intermediate ions.
Spectroscopic Characterization
Confirmation of the final product's structure is achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons (δ 7.0-7.6 ppm): A complex series of doublets and multiplets corresponding to the protons on the three phenyl rings. Vinyl Protons (δ 6.9-7.2 ppm): Two characteristic doublets with a large coupling constant (J ≈ 16 Hz), confirming the E-alkene configuration. Methyl Protons (δ ~2.3 ppm): A sharp singlet integrating to 6H, corresponding to the two methyl groups on the tolyl rings. |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic & Vinyl Carbons (δ 115-150 ppm): A series of signals corresponding to the 26 sp² hybridized carbons. The carbon bearing the bromine atom will appear around δ 121 ppm. Methyl Carbons (δ ~21 ppm): A single signal for the two equivalent methyl carbons. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 453 and 455 with an approximate 1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| FT-IR (KBr, cm⁻¹) | C=C Stretch (alkene): A peak around 965 cm⁻¹ is indicative of the C-H out-of-plane bending of a trans-disubstituted alkene. C-Br Stretch: A signal in the fingerprint region around 500-600 cm⁻¹. Aromatic C-H & C=C Stretches: Signals in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. |
Applications and Future Outlook
The D-π-A architecture of 4-(4-Bromostyryl)-N,N-di(p-tolyl)aniline makes it a highly versatile building block for advanced functional materials.
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Hole-Transporting Materials (HTMs): The electron-rich triarylamine core is an established motif for efficient hole transport.[1] This compound can be incorporated as the HTL in perovskite solar cells or OLEDs to improve device efficiency and stability.
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Electrochromic Materials: The extended π-conjugation allows for stable radical cation formation upon electrochemical oxidation, leading to significant changes in the material's absorption spectrum.[2] This property is the basis for its use in electrochromic devices like smart windows, displays, and energy-efficient systems.[2][3] The ability to tune color by applying a voltage makes such materials highly desirable.[4]
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Precursor for Polymers and Dendrimers: The terminal bromine atom is a synthetic handle for polymerization or the construction of larger, well-defined molecular architectures through metal-catalyzed cross-coupling reactions. This allows for the creation of materials with enhanced thermal stability and film-forming properties, which are crucial for device fabrication.
Future research could focus on leveraging the bromo-substituent to synthesize novel conjugated polymers for organic electronics or to develop advanced electrofluorochromic materials that modulate both their color and fluorescence emission in response to an electrical stimulus.
References
- Molecule‐Engineered Triarylamine Polymers: Tailoring Multifunctional Optoelectrochemical and Energy‐Saving Applic
- Application of Di- and Triarylamine-Based Hole Transporting Materials in Perovskite Solar Cells. (2025). BenchChem.
- 4-Bromo-4-[Di(P-Tolyl)Amino]Stilbene 97.0%(HPLC). (n.d.). PureSynth.
- Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronics. (2019).
- Triarylamine-based electrochromic materials: From design to multifunctional devices. (2025).
- 4-Bromo-4'-[di(p-tolyl)amino]stilbene. (n.d.). Sigma-Aldrich.
